![molecular formula C13H19NO4S B12366906 4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a heptadeuteriopropyl group. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including mechanistic investigations and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the heptadeuteriopropyl group through the deuteration of propyl derivatives. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under high pressure and temperature conditions.
Next, the sulfamoyl group can be introduced via a sulfonation reaction, where the benzoic acid derivative is treated with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The resulting sulfonic acid intermediate is then converted to the sulfamoyl derivative through a reaction with ammonia or an amine.
Finally, the heptadeuteriopropyl group is attached to the sulfamoyl-benzoic acid intermediate through a nucleophilic substitution reaction, typically using a suitable leaving group such as a halide or tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic labeling fidelity.
Análisis De Reacciones Químicas
Types of Reactions
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to investigate the fate of deuterated compounds in biological systems.
Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.
Industry: Utilized in the development of new materials and catalysts with enhanced properties due to isotopic labeling.
Mecanismo De Acción
The mechanism of action of 4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the heptadeuteriopropyl group can influence the compound’s reactivity and stability, leading to unique kinetic isotope effects. These effects can be studied to understand the compound’s behavior in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Propylsulfamoylbenzoic acid: Lacks deuterium labeling, making it less useful for isotopic studies.
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl]benzoic acid: Similar structure but without the sulfamoyl group, leading to different reactivity and applications.
4-Sulfamoylbenzoic acid: Lacks the heptadeuteriopropyl group, resulting in different chemical properties and uses.
Uniqueness
4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid is unique due to its dual functional groups (sulfamoyl and heptadeuteriopropyl) and isotopic labeling. This combination provides distinct advantages in scientific research, particularly in studies requiring precise tracking of molecular transformations and interactions.
Propiedades
Fórmula molecular |
C13H19NO4S |
|---|---|
Peso molecular |
292.40 g/mol |
Nombre IUPAC |
4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,3D2,9D2 |
Clave InChI |
DBABZHXKTCFAPX-MADFRBAASA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


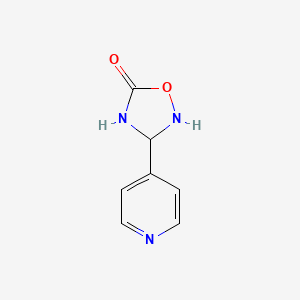
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
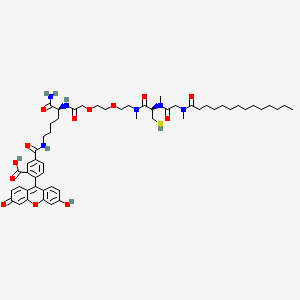

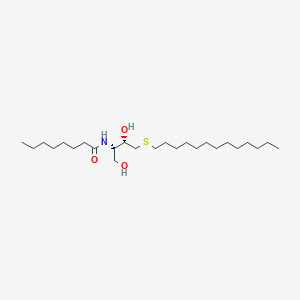

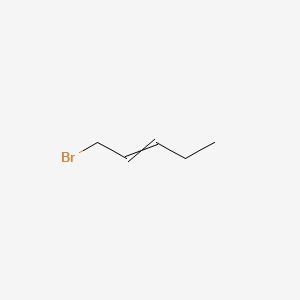
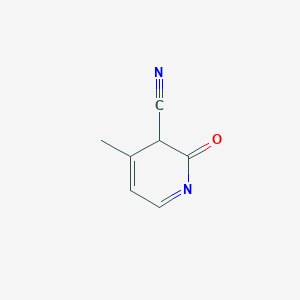
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)


![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

